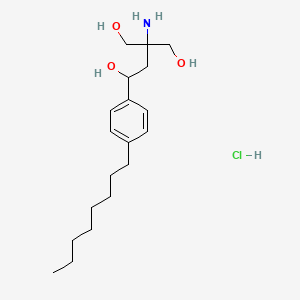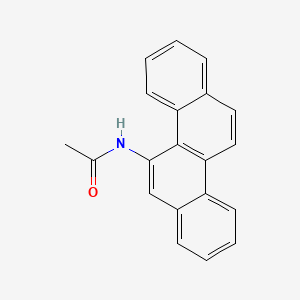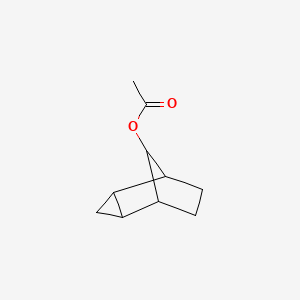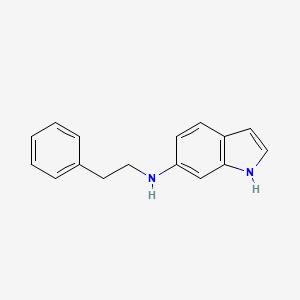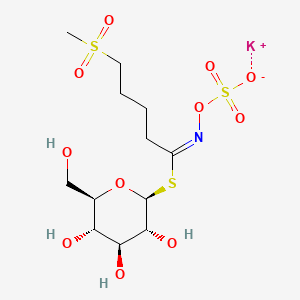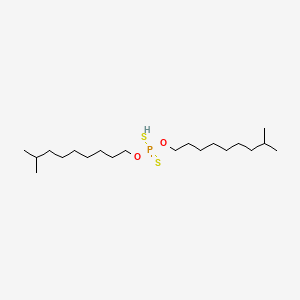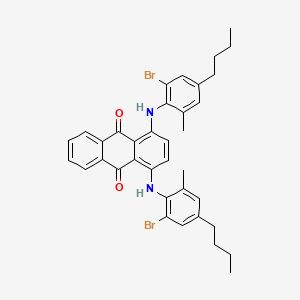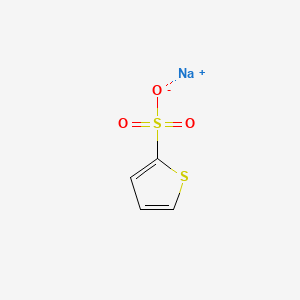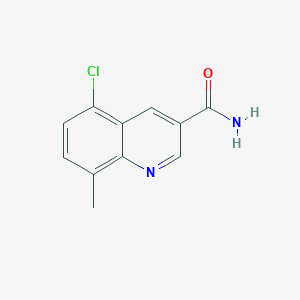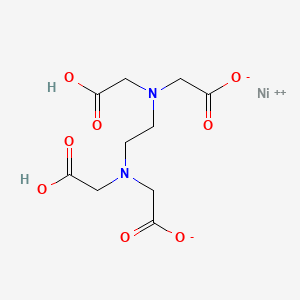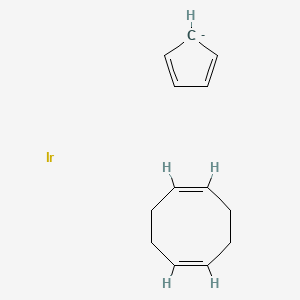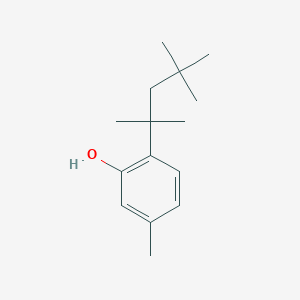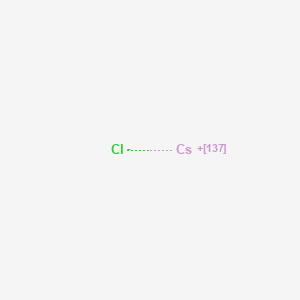![molecular formula C27H27ClO6S B13741991 Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate CAS No. 1023648-23-8](/img/structure/B13741991.png)
Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat is a complex organic compound with the molecular formula C27H27ClO6S and a molecular weight of 515.024 g/mol This compound is notable for its unique structure, which includes a benzyloxyphenylsulfanyl group and a methoxy-malonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenylsulfanyl group may play a crucial role in binding to these targets, while the methoxy-malonate moiety may influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-{2-[4-(3-methoxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat
- Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-bromophenyl]-ethyl}-2-methoxy-malonat
Uniqueness
Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1023648-23-8 |
|---|---|
Formule moléculaire |
C27H27ClO6S |
Poids moléculaire |
515.0 g/mol |
Nom IUPAC |
dimethyl 2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]-2-methoxypropanedioate |
InChI |
InChI=1S/C27H27ClO6S/c1-31-25(29)27(33-3,26(30)32-2)15-14-20-12-13-23(17-24(20)28)35-22-11-7-10-21(16-22)34-18-19-8-5-4-6-9-19/h4-13,16-17H,14-15,18H2,1-3H3 |
Clé InChI |
UUMIZYJUOJSAHD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


